13,13-dimethyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
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Overview
Description
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrano ring fused with a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one involves multiple steps. One common method includes the condensation of a pyrimidine derivative with a suitable aldehyde, followed by cyclization and introduction of the sulfanyl group. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrano ring or the pyrido[2,3-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the sulfanyl group and the pyrido[2,3-d]pyrimidine core plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but differ in the position and type of heteroatoms.
Uniqueness
8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and ring systems.
Properties
CAS No. |
5679-07-2 |
---|---|
Molecular Formula |
C19H19N3O2S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
13,13-dimethyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one |
InChI |
InChI=1S/C19H19N3O2S/c1-11-6-4-5-7-15(11)22-17(23)13-8-12-10-24-19(2,3)9-14(12)20-16(13)21-18(22)25/h4-8H,9-10H2,1-3H3,(H,20,21,25) |
InChI Key |
SWRXAXDEVFTGEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC4=C(CC(OC4)(C)C)NC3=NC2=S |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C |
solubility |
30.7 [ug/mL] |
Origin of Product |
United States |
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